6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline

Catalog No.
S6641618
CAS No.
1710696-27-7
M.F
C10H12BrN
M. Wt
226.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline

CAS Number

1710696-27-7

Product Name

6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

InChI

InChI=1S/C10H12BrN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-4,7,12H,5-6H2,1H3

InChI Key

NGKXMSWDWPWIML-UHFFFAOYSA-N

SMILES

CC1CNCC2=C1C=C(C=C2)Br

Canonical SMILES

CC1CNCC2=C1C=C(C=C2)Br
  • Potential as a Scaffolding Molecule

    THQIs are a well-established class of heterocyclic compounds with a wide range of biological activities []. The core structure of 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline possesses a tetrahydroisoquinoline ring system, which is a common scaffold found in many bioactive molecules []. This suggests that 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline could potentially serve as a starting point for the development of new drugs or other functional molecules.

  • Structural Similarity to Other Active THQIs

    Some THQI derivatives exhibit various pharmacological properties, including dopamine receptor antagonism, anticonvulsant activity, and antitumor properties [, , ]. The presence of the bromine and methyl groups on the specific positions (6 and 4) of 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline might influence its biological activity compared to the parent THQI structure.

6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines, which are bicyclic structures derived from isoquinoline. This specific compound features a bromine atom at the 6th position and a methyl group at the 4th position of the tetrahydroisoquinoline core. The molecular formula for 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline is C9H10BrNC_9H_{10}BrN, with a molecular weight of approximately 212.09 g/mol . The compound exhibits a unique bicyclic structure that influences its chemical reactivity and biological interactions.

Typical of tetrahydroisoquinolines. These include:

  • Bischler–Nepieralski Cyclization: A common method for synthesizing tetrahydroisoquinolines by cyclizing an appropriate precursor with phosphorus oxychloride .
  • Pictet–Spengler Reaction: This reaction can be used to form tetrahydroisoquinoline derivatives from tryptamines and aldehydes under acidic conditions .
  • Reduction Reactions: The compound can be reduced to yield various derivatives that may possess different biological activities.

Tetrahydroisoquinoline derivatives, including 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline, have shown a range of biological activities. These compounds are being investigated for their potential in treating neurodegenerative diseases and as antimicrobial agents. Research indicates their involvement in modulating neurotransmitter systems and exhibiting antioxidant properties . The specific structural features of 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline may enhance its interaction with biological targets.

The synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:

  • Bischler–Nepieralski Cyclization: This method involves the reaction of an appropriate amine with an acylating agent followed by cyclization.
  • Multicomponent Reactions (MCR): Recent studies have highlighted one-pot synthesis techniques that combine multiple reagents to form the target compound efficiently .
  • Functionalization of Isoquinolines: Starting from isoquinoline derivatives, bromination and methylation can be performed to achieve the desired substitution pattern.

6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound in drug development targeting neurodegenerative diseases or as an antimicrobial agent. Additionally, its unique structure makes it a valuable scaffold for synthesizing novel pharmacophores .

Studies on the interactions of 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline with various biological targets are ongoing. Preliminary data suggest that this compound may interact with neurotransmitter receptors and enzymes involved in neurochemical pathways. Its ability to cross the blood-brain barrier indicates potential central nervous system activity .

6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline shares structural similarities with other tetrahydroisoquinoline derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Index
8-Bromo-1,2,3,4-tetrahydroisoquinolineBromine at position 80.93
7-Bromo-1,2,3,4-tetrahydroisoquinolineBromine at position 70.91
6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochlorideBromine at position 6 (HCl salt form)0.89
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepineBromine at position 8 in a different ring0.98
7-Bromo-1-methyl-1H-tetrahydroisoquinolineMethyl substitution at position 10.87

The presence of bromine at different positions significantly alters the reactivity and biological profile of these compounds. The specific substitution pattern in 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline contributes to its distinct properties and potential therapeutic applications .

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

225.01531 g/mol

Monoisotopic Mass

225.01531 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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